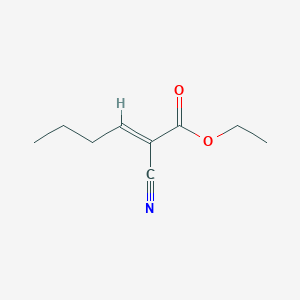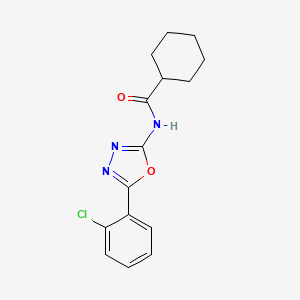![molecular formula C19H14ClN3O3S B2517698 2-bencil-4-(3-clorofenil)-2H-pirido[2,3-e][1,2,4]tiadiazin-3(4H)-ona 1,1-dióxido CAS No. 1251672-11-3](/img/structure/B2517698.png)
2-bencil-4-(3-clorofenil)-2H-pirido[2,3-e][1,2,4]tiadiazin-3(4H)-ona 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a chemical entity that belongs to a class of compounds known as thiadiazines. Thiadiazines are heterocyclic compounds containing a ring system composed of nitrogen, sulfur, and carbon atoms. The presence of a chlorophenyl group suggests potential for significant biological activity, as chlorophenyl structures are commonly found in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related thiadiazine derivatives has been described in the literature. For instance, the preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been achieved through a series of reactions confirmed by spectroscopic methods and X-ray crystal structure analyses . Similarly, a penta-substituted pyrrole derivative with a chlorophenyl group was synthesized using a one-pot four-component coupling reaction . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is often confirmed using X-ray crystallography, as seen in the chlorophenyl derivative of imidazo[2,1-b][1,3,4]thiadiazole . The crystal structure of a related compound, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, revealed extensive intramolecular hydrogen bonds and a half-chair conformation of the heterocyclic thiazine rings . These structural features are likely to be relevant to the compound under analysis, given the similarities in the chemical backbone.
Chemical Reactions Analysis
Thiadiazines can undergo various chemical reactions, including hydrogen bonding and π-π stacking interactions, which can influence their molecular packing and stability . The presence of a chlorophenyl group can also affect the reactivity of the compound, as seen in the synthesis of enantiomers of a benzothiepino[5,4-c]pyridazin-3(2H)-one derivative, where the chlorophenyl group was a key structural component .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazine derivatives can be influenced by their molecular structure. For example, the presence of a chlorophenyl group can impact the compound's lipophilicity, which is an important factor in drug design. Theoretical studies, such as density functional theory (DFT), can be used to predict the spectral and geometrical data of these compounds, as demonstrated for a pyrrole derivative . Additionally, electrochemical studies can provide insights into the corrosion inhibition properties of these compounds, which may be relevant for applications beyond pharmaceuticals .
Aplicaciones Científicas De Investigación
- El acoplamiento electroquímico de especies tetrazol con 2,6-dimetoxiprirazina, seguido de ciclización UV, se ha utilizado para sintetizar derivados de 1,2,4-triazol .
- Por ejemplo, utilizando un ligando flexible aquiral derivado de este compuesto, se sintetizaron hidrotérmicamente varios MOF (ZnL2·2H2O, CdL2(H2O)2·8H2O, CoL2(H2O)·H2O y NiL2(H2O)·H2O) y se caracterizaron estructuralmente .
Tratamiento del cáncer (inhibición de CDK2)
Síntesis de derivados de 1,2,4-triazol
Marcos metalorgánicos (MOF)
Polímeros de coordinación
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazoles and thiadiazoles, often interact with enzymes or receptors in the body. For example, some triazoles are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds .
Mode of Action
The compound might bind to its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding could alter the conformation or activity of the target, leading to changes in downstream cellular processes .
Biochemical Pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For example, if the compound targets an enzyme involved in signal transduction, it could impact pathways related to cell growth, differentiation, or apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. For example, the compound might be metabolized by liver enzymes, excreted in the urine, or distributed to various tissues in the body .
Result of Action
The cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a growth signaling pathway, it could result in decreased cell proliferation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and active at certain pH levels, or its efficacy might be affected by interactions with other drugs or endogenous compounds .
Propiedades
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSDDEAXWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)





![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)


![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)


![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)